molecular formula C10H24Cl2N2O B2902499 {4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride CAS No. 1864061-11-9

{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride

Cat. No. B2902499
CAS RN: 1864061-11-9
M. Wt: 259.22
InChI Key: ACQOUTNAQOMHFI-UHFFFAOYSA-N
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Description

“{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride” is a chemical compound with the CAS Number: 1864061-11-9 . It has a molecular weight of 259.22 . The compound is typically stored at room temperature and comes in a powder form . The IUPAC name for this compound is (4- (isobutylamino)piperidin-4-yl)methanol dihydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H22N2O.2ClH/c1-9(2)7-12-10(8-13)3-5-11-6-4-10;;/h9,11-13H,3-8H2,1-2H3;2*1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 259.22 .

Advantages and Limitations for Lab Experiments

One advantage of using {4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without the confounding effects of other receptors. However, one limitation of using this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on {4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride. One area of interest is its potential as a treatment for neurological disorders such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on calcium signaling. Finally, the development of more soluble forms of this compound could expand its use in experimental settings.

Synthesis Methods

The synthesis of {4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride involves the reaction of 4-piperidone with isobutylamine to form 4-(2-methylpropylamino)piperidine. This intermediate is then reacted with formaldehyde to form {4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol, which is then converted to the dihydrochloride salt form.

Scientific Research Applications

{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol dihydrochloride is used in scientific research as a tool to study the central nervous system. It has been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in various neurological disorders. This compound has also been shown to have analgesic, antidepressant, and antipsychotic effects in animal models.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

[4-(2-methylpropylamino)piperidin-4-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-9(2)7-12-10(8-13)3-5-11-6-4-10;;/h9,11-13H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQOUTNAQOMHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1(CCNCC1)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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